molecular formula C16H12O4 B1399622 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid CAS No. 1154060-66-8

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid

Cat. No.: B1399622
CAS No.: 1154060-66-8
M. Wt: 268.26 g/mol
InChI Key: AELYXYUTMFATHK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a carboxylic acid group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild reaction conditions and high functional group tolerance.

Another method involves the cyclization of 2-(3-methoxyphenyl)benzofuran-5-carboxaldehyde under acidic conditions to form the desired carboxylic acid . This method typically requires the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of continuous flow reactors can further enhance the production efficiency by allowing for better control of reaction parameters and reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-Methoxyphenyl)-benzofuran-5-methanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: 2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid.

    Reduction: 2-(3-Methoxyphenyl)-benzofuran-5-methanol.

    Substitution: Various halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that benzofuran derivatives, including 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other resistant strains .
  • Anticancer Properties : Benzofuran compounds are being investigated for their potential as anticancer agents. They have shown activity against various cancer cell lines, including breast cancer, where they act as carbonic anhydrase inhibitors .
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism often involves modulation of specific receptors or enzymes associated with inflammation .

Case Study 1: Antimicrobial Activity

A study conducted by Telveka et al. synthesized various benzofuran derivatives and evaluated their antimicrobial properties against M. tuberculosis. The results indicated that specific substitutions on the benzofuran ring significantly enhanced activity, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for some derivatives .

Case Study 2: Anticancer Potential

In another investigation, researchers explored the antiproliferative effects of benzofuran-based compounds on breast cancer cell lines. The study found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation, suggesting that modifications to the benzofuran structure can lead to enhanced anticancer activity .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialThis compoundMIC = 2 μg/mL
AnticancerBenzofuran derivative XIC50 = 10 μM against A2780 cells
Anti-inflammatoryBenzofuran derivative YSignificant reduction in inflammation markers

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid can be compared with other similar compounds, such as:

    2-(3-Hydroxyphenyl)-benzofuran-5-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may result in different biological activities and chemical reactivity.

    2-(3-Methoxyphenyl)-benzofuran-5-methanol: This compound has a methanol group instead of a carboxylic acid group, which may affect its solubility and pharmacokinetic properties.

    2-(3-Methoxyphenyl)-benzofuran-5-carboxaldehyde: This compound has a carboxaldehyde group instead of a carboxylic acid group, which may influence its reactivity in various chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Methoxyphenyl)-benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by various research findings and data tables.

Synthesis and Structural Characteristics

The compound features a benzofuran core substituted with a methoxyphenyl group and a carboxylic acid functional group. Its synthesis often involves multi-step organic reactions, including cyclization and functional group transformations. The presence of the methoxy group at the ortho position enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and proliferation.
  • Receptor Interaction : The compound may interact with various receptors, modulating their activity and influencing cellular responses.
  • Antitumor Activity : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and tubulin polymerization inhibition.

Antitumor Activity

A series of studies have demonstrated the antitumor potential of benzofuran derivatives, including this compound. The following table summarizes the IC50 values for various cell lines:

CompoundCell LineIC50 (μM)Reference
This compoundA549 (lung cancer)<0.01
This compoundHEPG2 (liver cancer)12.4
Benzofuran derivative XMDA-MB-435 (melanoma)0.229

These results indicate that the compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Inhibition of Calcium Activated Chloride Channels : A study investigated the inhibition properties of benzofuran derivatives on TMEM16A/CaCC channels. The results showed that compounds with carboxylic functionalities, including this compound, had significant inhibitory effects with an IC50 value of 2.8 μM .
  • Caspase Activation in Apoptosis : In experiments conducted on A549 cells treated with this compound, a significant increase in caspase-3 activation was observed, indicating its role in promoting programmed cell death . The activation levels ranged from 1.5 to 3-fold compared to untreated controls.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(8-13)15-9-12-7-11(16(17)18)5-6-14(12)20-15/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELYXYUTMFATHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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